![molecular formula C17H17NO2 B14157320 9-[(4-Methyl-1,3-dioxolan-2-yl)methyl]carbazole CAS No. 371145-06-1](/img/structure/B14157320.png)
9-[(4-Methyl-1,3-dioxolan-2-yl)methyl]carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-[(4-Methyl-1,3-dioxolan-2-yl)methyl]carbazole: is an organic compound that features a carbazole core substituted with a 4-methyl-1,3-dioxolane moiety. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-[(4-Methyl-1,3-dioxolan-2-yl)methyl]carbazole typically involves the reaction of carbazole with 4-methyl-1,3-dioxolane under specific conditions. One common method is the alkylation of carbazole using 4-methyl-1,3-dioxolane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of carbazole-9,9-dioxide derivatives.
Reduction: Reduction reactions can target the dioxolane ring, potentially opening it to form diol derivatives.
Substitution: Electrophilic substitution reactions can occur at the carbazole core, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine) or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carbazole-9,9-dioxide derivatives.
Reduction: Diol derivatives.
Substitution: Halogenated or sulfonated carbazole derivatives.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a building block for the development of organic semiconductors.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine:
- Explored for its potential use in pharmaceuticals, particularly in the development of anticancer agents.
Industry:
作用機序
The mechanism of action of 9-[(4-Methyl-1,3-dioxolan-2-yl)methyl]carbazole largely depends on its application. In organic electronics, its role as a semiconductor involves the transport of charge carriers through the π-conjugated system of the carbazole core. In biological systems, it may interact with cellular components through hydrogen bonding and π-π interactions, potentially disrupting cellular processes .
類似化合物との比較
Carbazole: The parent compound, known for its use in organic electronics and pharmaceuticals.
4-Methyl-1,3-dioxolane: A related compound that serves as a building block in organic synthesis.
Uniqueness:
- The combination of the carbazole core with the 4-methyl-1,3-dioxolane moiety imparts unique electronic properties, making it particularly useful in the development of advanced materials for electronic applications.
- Its structural features allow for versatile functionalization, enabling the synthesis of a wide range of derivatives with tailored properties .
特性
CAS番号 |
371145-06-1 |
|---|---|
分子式 |
C17H17NO2 |
分子量 |
267.32 g/mol |
IUPAC名 |
9-[(4-methyl-1,3-dioxolan-2-yl)methyl]carbazole |
InChI |
InChI=1S/C17H17NO2/c1-12-11-19-17(20-12)10-18-15-8-4-2-6-13(15)14-7-3-5-9-16(14)18/h2-9,12,17H,10-11H2,1H3 |
InChIキー |
AFHSKLXOUIJSRM-UHFFFAOYSA-N |
正規SMILES |
CC1COC(O1)CN2C3=CC=CC=C3C4=CC=CC=C42 |
溶解性 |
12.1 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B14157244.png)

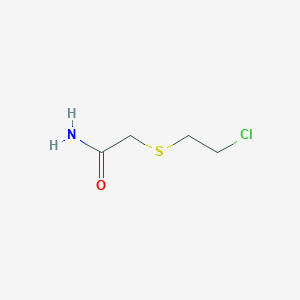
![N-(4-methylphenyl)-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxamide](/img/structure/B14157259.png)
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B14157261.png)
![3-Amino-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14157265.png)
![2,4-dichloro-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B14157270.png)
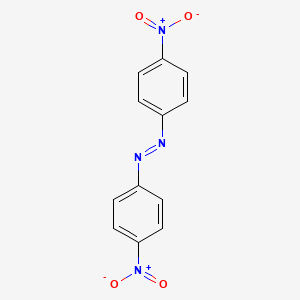
![[3,4,5-trihydroxy-6-[1-hydroxy-6-oxo-3,4,5-tris[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B14157283.png)
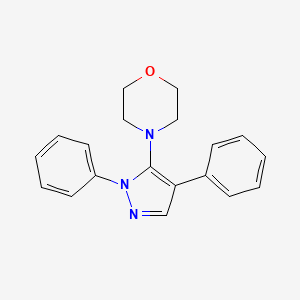
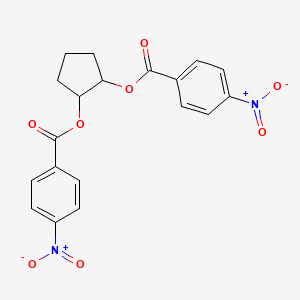

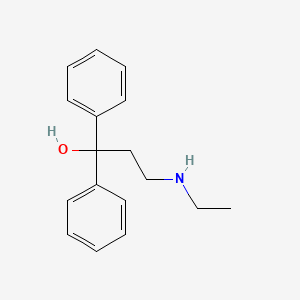
![8-Methoxy-4-propoxy-5H-pyrimido[5,4-b]indole](/img/structure/B14157310.png)
